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Compound of Interest

Compound Name: 2-Amino-4-chlorothiazole

Cat. No.: B036688 Get Quote

In the landscape of medicinal chemistry, thiazole and benzothiazole scaffolds are cornerstones

in the design of novel therapeutic agents. This guide provides a detailed head-to-head

comparison of two key heterocyclic amines: 2-Amino-4-chlorothiazole and 2-

aminobenzothiazole. This objective analysis, supported by experimental data, will serve as a

valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties is crucial for

the rational design of derivatives and for predicting their behavior in biological systems. The

following tables summarize the key properties of 2-Amino-4-chlorothiazole and 2-

aminobenzothiazole.

Table 1: Comparison of Physicochemical Properties
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Property 2-Amino-4-chlorothiazole 2-Aminobenzothiazole

Molecular Formula C₃H₃ClN₂S[1] C₇H₆N₂S

Molecular Weight 134.59 g/mol [1] 150.20 g/mol

Appearance White to off-white powder
White to beige or grayish

powder/flakes

Melting Point 181-182 °C[1] 126-129 °C

Boiling Point
260.5 °C at 760 mmHg

(Calculated)[2]
Decomposes

Water Solubility
Slightly soluble (4.3 g/L at 25

°C) (Calculated)[2]
< 0.1 g/100 mL at 19 °C

LogP (Octanol-Water) 1.6 (Predicted) 1.9

pKa 2.17 (Predicted)[1] 4.48 at 20°C

Table 2: Comparison of Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.benchchem.com/pdf/2_Aminobenzothiazole_Derivatives_A_Technical_Guide_to_Synthesis_Applications_and_Experimental_Protocols.pdf
https://www.benchchem.com/pdf/2_Aminobenzothiazole_Derivatives_A_Technical_Guide_to_Synthesis_Applications_and_Experimental_Protocols.pdf
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data 2-Amino-4-chlorothiazole 2-Aminobenzothiazole

¹H NMR (DMSO-d₆, δ ppm)

Due to the lack of specific

experimental data for 2-Amino-

4-chlorothiazole,

representative data for the

parent 2-aminothiazole is

provided: ~6.93 (d, 1H, H-5),

~6.53 (d, 1H, H-4), ~6.86 (br s,

2H, -NH₂)[3]

~7.65 (d, 1H), ~7.41 (d, 1H),

~6.91 (t, 1H), ~7.85 (br s, 2H, -

NH₂)

¹³C NMR (DMSO-d₆, δ ppm)

Due to the lack of specific

experimental data for 2-Amino-

4-chlorothiazole,

representative data for the

parent 2-aminothiazole is

provided: ~168 (C2), ~138

(C4), ~107 (C5)

~167.6 (C2), ~151.3 (C7a),

~132.1 (quaternary C), ~129.2

(CH), ~122.5 (CH), ~121.0

(CH), ~110.9 (CH)

IR (KBr, cm⁻¹)

Due to the lack of specific

experimental data for 2-Amino-

4-chlorothiazole,

representative data for 2-

amino-4-(4-chloro-

phenyl)thiazole is provided: N-

H stretching (~3438, 3284),

C=N stretching (~1630)[4][5]

N-H stretching (~3420, 3310),

C=N stretching (~1634)

Mass Spectrum (m/z)

Molecular Ion (M⁺): 134/136

(due to ³⁵Cl/³⁷Cl isotopes). A

derivative, 2-Amino-4-chloro-

1,3-thiazole-5-carbaldehyde,

shows a molecular ion peak.[6]

Molecular Ion (M⁺): 150. Key

fragments: 134, 108, 82.

Synthesis and Experimental Protocols
The synthesis of these scaffolds is a critical aspect of their application in drug discovery. While

numerous methods exist for the synthesis of 2-aminobenzothiazole and its derivatives, the
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specific protocols for 2-Amino-4-chlorothiazole are less commonly reported.

Synthesis of 2-Aminobenzothiazole Derivatives
A common method for synthesizing 2-aminobenzothiazole derivatives involves the reaction of a

substituted aniline with a thiocyanate salt in the presence of a halogen.[7] A general laboratory-

scale synthesis of a 2-aminobenzothiazole derivative is as follows:

Protocol: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.

Cooling: Cool the mixture in an ice bath to maintain a low temperature.

Addition of Reagent: Add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution.

Reaction: Continue stirring the reaction mixture for approximately 6 hours at room

temperature.

Work-up: Filter the mixture to remove the precipitated triethylamine hydrochloride.

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude

product, which can be further purified by recrystallization.

Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and versatile method for preparing a wide range of

thiazole derivatives, including those with a 2-amino group. This typically involves the reaction of

an α-haloketone with a thiourea. For 2-Amino-4-chlorothiazole, a variation of this method

would be employed.

General Protocol: Hantzsch Thiazole Synthesis[8]

Reaction Setup: Dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in

a suitable solvent such as ethanol or DMF in a round-bottom flask.
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Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture and pour it into cold water.

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and

purify by recrystallization from an appropriate solvent.
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General Workflow for Synthesis and Biological Evaluation

Synthesis

Biological Evaluation
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Pure Compound

In-vitro Assays
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Data Analysis
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Conclusion

Biological Activity Results

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and biological evaluation.
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Comparative Biological Activity
The biological profiles of 2-aminobenzothiazole and 2-aminothiazole derivatives are extensive,

with a significant focus on their anticancer and antimicrobial properties.

2-Aminobenzothiazole: A Privileged Scaffold in Cancer
Research
Derivatives of 2-aminobenzothiazole have demonstrated potent activity against a wide array of

cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling

pathways that are dysregulated in cancer.

Anticancer Activity: Numerous studies have reported the synthesis of 2-aminobenzothiazole

derivatives with significant antiproliferative activity against various cancer cell lines, including

breast, lung, and colon cancer.[9]

Mechanism of Action: A key mechanism underlying the anticancer effects of these

compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is

crucial for cell growth, proliferation, and survival, and its overactivation is a common feature

of many cancers.[1][10]
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Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole

derivatives.
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2-Amino-4-chlorothiazole: An Emerging Building Block
While the parent 2-Amino-4-chlorothiazole has not been as extensively studied for its

biological activities as 2-aminobenzothiazole, the broader class of 2-aminothiazoles, including

chloro-substituted derivatives, has shown significant promise.

Antimicrobial Activity: 2-aminothiazole derivatives have been widely investigated for their

antibacterial and antifungal properties.[11][12] The presence and position of substituents,

such as a chloro group, can significantly modulate this activity. For instance, some 2-amino-

4-arylthiazole derivatives with chloro substitutions have demonstrated notable antimicrobial

effects.[13][14]

Anticancer Activity: The 2-aminothiazole scaffold is a component of several anticancer drugs.

[15] Research on various derivatives has shown that substitutions on the thiazole ring are

crucial for their cytotoxic activity against different cancer cell lines.[15]

Experimental Protocol: In-vitro Anticancer Activity (MTT Assay)[2]

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compounds and

incubate for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple

formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the

concentration of the compound that inhibits 50% of cell growth).
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This comparative guide highlights the distinct profiles of 2-Amino-4-chlorothiazole and 2-

aminobenzothiazole. 2-Aminobenzothiazole is a well-established and extensively studied

scaffold in medicinal chemistry, with a wealth of data supporting its potent anticancer and

antimicrobial activities, often linked to the inhibition of key signaling pathways like

PI3K/Akt/mTOR.

In contrast, 2-Amino-4-chlorothiazole, while a valuable building block for the synthesis of

diverse heterocyclic compounds, remains comparatively underexplored in terms of its intrinsic

biological properties. The available literature primarily points to the biological activities of its

derivatives, suggesting its potential as a starting material for the development of new

therapeutic agents. Further in-depth studies on 2-Amino-4-chlorothiazole itself are warranted

to fully elucidate its pharmacological potential and enable a more direct and comprehensive

comparison with its benzofused counterpart. This disparity in the existing research landscape

presents an opportunity for future investigations to unlock the full potential of this and other

less-studied aminothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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